

Monosodium Maleate Trihydrate: A Definitive NMR Characterization & Validation Guide

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Compound of Interest

Compound Name: *Monosodium Maleate Trihydrate*

Cat. No.: *B8003687*

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Executive Summary & Strategic Context

In pharmaceutical formulation, salt selection is a critical variable affecting solubility, stability, and bioavailability. **Monosodium Maleate Trihydrate** (CAS 3105-55-3) offers a unique balance between the high acidity of free maleic acid and the high hygroscopicity of the disodium salt. However, its characterization presents a specific analytical challenge: confirming the stoichiometry of the salt and the hydration state (trihydrate) simultaneously.

This guide moves beyond basic spectral assignment. It provides a rigorous, self-validating framework for distinguishing **Monosodium Maleate Trihydrate** from its chemical cousins (Maleic Acid, Disodium Maleate) and its geometric isomer (Fumaric Acid), utilizing both solution-state and solid-state NMR methodologies.

Comparative NMR Analysis: The Chemical Shift Fingerprint

The primary challenge in characterizing maleate salts in solution is the pH-dependence of the olefinic proton signal. As the carboxylic acid groups deprotonate, the electron density around the olefinic protons increases, causing an upfield shift (shielding).

Table 1: Comparative Chemical Shifts (¹H NMR, 300-400 MHz)

Compound	Solvent	Olefinic H (ppm)	Multiplicity	Key Differentiator
Maleic Acid (Free Acid)	DMSO-d	6.28	Singlet	Acidic protons visible at 11-13 ppm
Monosodium Maleate	DMSO-d	6.10	Singlet	Distinct upfield shift from free acid
Disodium Maleate	D O	6.02	Singlet	Most shielded species; pH > 7
Fumaric Acid (Impurity)	DMSO-d	6.65	Singlet	Significant downfield shift; geometric isomer

Critical Insight: The shift from 6.28 ppm (Acid) to 6.10 ppm (Monosodium) is diagnostic. If your sample in DMSO-d

shows a singlet at 6.28 ppm, you likely have the free acid, not the salt. If you observe a peak at 6.02 ppm in D

O without pH adjustment, you may have the disodium form.

The pH "Self-Validation" Mechanism

In D

O, the chemical shift is highly sensitive to concentration and pH. A robust validation step involves a pH titration check:

- Dissolve the sample in D

O.[1]

- Measure pH (Monosodium Maleate solution should be acidic, approx pH 4-5).

- Spike with a trace of NaOH. The signal should shift upfield toward 6.02 ppm.
- Spike with HCl. The signal should shift downfield toward 6.28 ppm. If the signal does not shift, the species is not a maleate salt (potential misidentification).

The Trihydrate Challenge: Why Solution NMR is Insufficient

Solution-state NMR (

H or

C) cannot validate the trihydrate form. Upon dissolution in D

O or DMSO, the crystal lattice collapses, and the water of hydration exchanges rapidly with the bulk solvent.

The Solution: Solid-State NMR (ssNMR) To validate the Trihydrate form without destroying the sample,

C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is the gold standard.

Protocol: C CP/MAS Characterization

- Instrument: 400 MHz (or higher) wide-bore spectrometer.
- Spin Rate: 10–12 kHz.
- Reference: Glycine (carbonyl at 176.03 ppm).
- Diagnostic Signals:
 - Anhydrous Maleic Acid: Typically shows fewer, sharper carbonyl signals due to higher symmetry.
 - **Monosodium Maleate Trihydrate**: The crystal packing involves complex hydrogen bonding networks with the three water molecules. This breaks the symmetry of the maleate anion, causing splitting of the carbonyl carbon signals (

) and the olefinic carbons (

).

- Expectation: Look for a doublet or multiplet in the carbonyl region (165–175 ppm) rather than a single peak. This "magnetic inequivalence" is the fingerprint of the hydrated crystal lattice.

Quantitative Purity Assay (qNMR) Protocol

To determine the absolute purity of **Monosodium Maleate Trihydrate**, use this qNMR protocol. Note that Maleic Acid is often used as a standard; here we treat it as the analyte.

Internal Standard (IS) Selection:

- Recommended: Dimethyl sulfone (DMSO) or Potassium Hydrogen Phthalate (KHP).
- Avoid: Maleic acid (obviously) and Fumaric acid.

Step-by-Step Methodology:

- Preparation: Weigh 20 mg of **Monosodium Maleate Trihydrate** and 10 mg of IS (DMSO) into the same vial with 0.01 mg precision.
- Solvation: Add 0.6 mL DMSO. Ensure complete dissolution.
- Acquisition Parameters:
 - Pulse Angle: 90°.
 - Relaxation Delay (D1):

30 seconds. (Maleic acid olefinic protons have long T1 relaxation times, often ~5-6s. D1 must be

for 99.9% recovery).

- Scans: 16 or 32 (for sufficient S/N).
- Spectral Width: 20 ppm (to catch any far-shifted impurities).
- Processing: Phase and baseline correct manually. Integrate the maleate singlet (6.1 ppm) and the IS signal (DMSO

singlet at 3.0 ppm).

- Calculation:

Where

=Integral,

=Number of protons,

=Molecular Weight,

=Mass.^[2]^[3]

Validation Workflow (Decision Logic)

The following diagram outlines the logical flow for validating the identity, form, and purity of the material.



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Figure 1: Decision tree for the structural validation of **Monosodium Maleate Trihydrate**, distinguishing it from free acid, disodium salt, and anhydrous forms.

References

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